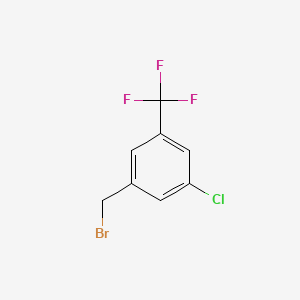

1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene

Description

1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene (CAS No. 886496-91-9) is a halogenated aromatic compound with the molecular formula C₈H₅BrClF₃ and a molecular weight of 273.48 g/mol . The molecule features a benzene ring substituted with bromomethyl (–CH₂Br), chloro (–Cl), and trifluoromethyl (–CF₃) groups at positions 1, 3, and 5, respectively. This structure confers unique reactivity, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science.

Propriétés

IUPAC Name |

1-(bromomethyl)-3-chloro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClF3/c9-4-5-1-6(8(11,12)13)3-7(10)2-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWXPOGQMJSSFCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395409 | |

| Record name | 1-(bromomethyl)-3-chloro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886496-91-9 | |

| Record name | 1-(bromomethyl)-3-chloro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Radical Bromination of Methyl-Substituted Precursors

A common and effective method is the radical bromination of 3-chloro-5-(trifluoromethyl)toluene to convert the methyl group into a bromomethyl group. This is typically achieved using N-bromosuccinimide (NBS) as the brominating agent, often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

- Reaction conditions:

- Solvent: Carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2)

- Temperature: Around 80°C

- Time: Several hours under reflux

- Mechanism: Radical chain reaction where bromine radicals abstract benzylic hydrogens, followed by bromine substitution.

This method provides good yields (typically 60–75%) with moderate control over byproduct formation. The trifluoromethyl and chloro groups remain intact under these conditions due to their stability.

Bromination Using N-Bromosuccinimide (NBS) in Acidic Medium

An alternative approach involves bromination in an acidic medium to enhance selectivity. Research from patent literature indicates that bromination of trifluoromethyl-substituted aromatic amines with NBS or 1,3-dibromo-5,5-dimethylhydantoin (DBI) in a weakly acidic environment leads to high mono-substitution selectivity and excellent yields.

- Key points:

- Acidic medium suppresses polybromination.

- NBS releases electrophilic bromine (Br+) selectively.

- Subsequent deamination steps convert intermediates to the desired bromomethyl product.

This method is advantageous for industrial scale-up due to improved selectivity and yield, minimizing purification challenges.

Halogen Exchange and Functional Group Transformations

In some synthetic routes, halogen exchange reactions are employed where chlorine or iodine substituents on the aromatic ring are replaced by bromine under catalytic conditions (e.g., copper catalysts in polar solvents like DMF at elevated temperatures). This method can be used to introduce bromine substituents selectively before or after bromomethylation.

- Typical conditions:

- Catalyst: Copper(I) bromide or copper powder

- Solvent: Dimethylformamide (DMF)

- Temperature: 100–120°C

- Yields: Generally high (70–85%) but catalyst deactivation can be a challenge.

Industrial Scale Considerations

Industrial synthesis optimizes these methods by:

- Using continuous flow reactors for better heat and mass transfer.

- Employing automated reagent addition to control reaction kinetics.

- Applying advanced purification techniques such as distillation and chromatography to achieve >99.5% purity.

Comparative Data Table of Synthetic Routes

Research Findings and Notes

- The trifluoromethyl group is electron-withdrawing and stabilizes the aromatic ring, allowing selective bromination at the benzylic position without affecting the ring substituents.

- Use of NBS is preferred over elemental bromine due to better control of mono-substitution and fewer side reactions.

- Acidic media improve selectivity by modulating the electrophilicity of bromine species.

- Radical initiators are essential for efficient benzylic bromination.

- Storage and handling of the final compound require care to avoid decomposition; solutions are stable at -80°C for up to 6 months.

Analyse Des Réactions Chimiques

Types of Reactions

1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

Oxidation Reactions: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The compound can undergo reduction reactions, where the bromomethyl group is reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, or chromium trioxide (CrO3) in acetic acid.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products

Nucleophilic Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of the corresponding methyl derivative.

Applications De Recherche Scientifique

Organic Synthesis

1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene serves as a critical building block in the synthesis of more complex organic molecules. Its bromomethyl group allows for nucleophilic substitution reactions, making it a valuable intermediate in the production of pharmaceuticals and agrochemicals.

- Case Study : In a study involving the synthesis of indole derivatives, the compound was used to react with lH-indole-7-carboxylic acid methyl ester in dimethylformamide (DMF), resulting in high yields of the desired products .

Pharmaceutical Applications

The compound has been investigated for its potential use in drug development due to its ability to interact with biological targets. Its unique halogen substituents enhance lipophilicity, facilitating penetration through cell membranes.

- Antimicrobial Activity : Research has shown that derivatives of this compound exhibit antimicrobial properties, making them candidates for antibiotic development .

- Cancer Treatment : The compound's structure allows it to interact with proteins involved in cancer cell proliferation, suggesting potential applications in anticancer therapies .

Agrochemical Development

In agrochemistry, this compound is utilized to create herbicides and pesticides. Its trifluoromethyl group contributes to the stability and efficacy of these compounds in agricultural applications.

- Case Study : A synthesis pathway was established for creating novel herbicides using this compound as a precursor, demonstrating its effectiveness against various weed species .

Data Tables

| Application Area | Description | Example Compounds/Uses |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules | Indole derivatives |

| Pharmaceuticals | Potential antimicrobial and anticancer agents | Antibiotics, anticancer drugs |

| Agrochemicals | Development of herbicides and pesticides | Novel herbicides |

Mécanisme D'action

The mechanism of action of 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene depends on the specific application and the target molecule. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In oxidation and reduction reactions, the compound undergoes changes in oxidation state, leading to the formation of different functional groups.

Comparaison Avec Des Composés Similaires

Key Properties :

- Storage : Recommended to be sealed and stored at 2–8°C to prevent decomposition .

- Hazard Profile : Classified under UN# 3265 (Class 8, corrosive), with hazard statement H314 (causes severe skin burns and eye damage). Precautionary measures include wearing protective gloves and eye protection .

- Synthetic Utility : The bromomethyl group (–CH₂Br) serves as a reactive site for nucleophilic substitution or coupling reactions, enabling further functionalization. The electron-withdrawing trifluoromethyl group enhances stability and influences electronic properties .

Comparison with Similar Compounds

To contextualize the properties and applications of 1-(bromomethyl)-3-chloro-5-(trifluoromethyl)benzene, we compare it with structurally related compounds (Table 1) and discuss their differences.

Table 1: Structural and Functional Comparison

Reactivity and Functional Group Influence

- Bromomethyl Group (–CH₂Br) : Present in all compounds, this group is critical for cross-coupling reactions (e.g., Suzuki-Miyaura) or alkylation. For example, in , bromomethyl-substituted benzene derivatives undergo Grignard reactions to form ketones .

- Trifluoromethyl (–CF₃) vs. Trifluoromethoxy (–OCF₃) : The –CF₃ group (in the parent compound) is strongly electron-withdrawing, stabilizing intermediates in SN2 reactions. In contrast, –OCF₃ () introduces both electron-withdrawing and steric effects, altering reaction pathways .

- Nitro (–NO₂) Substituents: The nitro group in increases electrophilicity, directing subsequent substitutions to meta/para positions.

Key Notes and Considerations

Synthetic Challenges : The trifluoromethyl group’s stability under harsh conditions makes it advantageous, but bromomethyl groups require careful handling to avoid premature substitution .

Safety Protocols: Compounds with –CH₂Br or –NO₂ groups necessitate strict PPE (gloves, goggles) and ventilation due to corrosivity and toxicity risks .

Market Availability : Industrial-grade derivatives (e.g., ) are produced at scale, while research-oriented compounds (e.g., ) may require custom synthesis .

Activité Biologique

1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene is a halogenated aromatic compound that has garnered attention in various fields, including medicinal chemistry and agrochemicals. This article discusses the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential applications.

The compound has the following molecular formula and structure:

- Molecular Formula: C8H6BrClF3

- Molecular Weight: 283.49 g/mol

The presence of bromine, chlorine, and trifluoromethyl groups contributes to its unique chemical reactivity and biological interactions.

This compound may exhibit biological activity through several mechanisms:

- Enzyme Inhibition: The compound can interact with specific enzymes, potentially inhibiting their activity. For example, it has been studied for its effects on dihydroorotate dehydrogenase (DHODH), a target in malaria treatment .

- Cell Membrane Interaction: The lipophilicity introduced by the trifluoromethyl group may enhance membrane permeability, allowing for better cellular uptake and interaction with intracellular targets .

- Reactive Intermediates Formation: The bromomethyl group can lead to the formation of reactive intermediates that may interact with biological macromolecules such as proteins and nucleic acids.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity against human colorectal adenocarcinoma cells (HT-29) with an IC50 value of approximately 15 μM. This suggests potential applications in cancer therapeutics .

Antimicrobial Activity

The compound has also shown antimicrobial properties. In vitro studies indicated that it possesses activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 32 μg/mL for both strains, indicating moderate antibacterial activity .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C8H6BrClF3 |

| Molecular Weight | 283.49 g/mol |

| IC50 (HT-29 Cells) | ~15 μM |

| MIC (Staphylococcus aureus) | 32 μg/mL |

| MIC (Escherichia coli) | 32 μg/mL |

Case Study 1: Cancer Cell Lines

In a detailed study published in Journal of Medicinal Chemistry, researchers synthesized a series of derivatives based on this compound to evaluate their anticancer potential. The derivatives exhibited varying degrees of cytotoxicity, with some showing enhanced activity compared to the parent compound. This highlights the importance of structural modifications in optimizing biological efficacy .

Case Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial properties of halogenated benzene derivatives, including this compound. The study found that compounds with multiple halogen substitutions exhibited synergistic effects against resistant bacterial strains, suggesting potential for development as novel antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(bromomethyl)-3-chloro-5-(trifluoromethyl)benzene?

- Methodology : A widely used approach involves Grignard reagent formation. For example, magnesium reacts with 1-bromo-3-chloro-5-(trifluoromethyl)benzene in 2-methyltetrahydrofuran under inert conditions to generate a Grignard intermediate. Subsequent quenching with trifluoroacetyl chloride at -80°C yields the target compound after acid workup and purification .

- Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Grignard formation | Mg, 2-methyltetrahydrofuran, 50–60°C | Initiation critical |

| Quenching | Trifluoroacetyl chloride, -80°C | 180 g (final product) |

Q. How is the compound characterized structurally?

- Methodology : High-resolution mass spectrometry (HRMS) is essential for confirming molecular weight (exact mass: 271.955896 Da). Nuclear magnetic resonance (NMR) spectroscopy identifies substituent positions (e.g., bromomethyl and trifluoromethyl groups) .

Advanced Research Questions

Q. How can researchers optimize Grignard-based synthesis to address low yields?

- Methodology :

- Initiation Efficiency : Use 1,2-dibromoethane as an initiator to ensure consistent Grignard formation .

- Temperature Control : Maintain 50–60°C during Grignard reagent preparation to avoid side reactions.

- Stoichiometry : Ensure a 1.1:1 molar ratio of trifluoroacetyl chloride to Grignard reagent for complete quenching .

- Data Contradiction : Yields vary due to trace moisture or incomplete initiation. Reproducibility improves with rigorous inert atmosphere protocols.

Q. What strategies mitigate competing reactions during functionalization of the bromomethyl group?

- Methodology :

- Selective Alkylation : Use bulky bases (e.g., LDA) to direct nucleophilic attacks toward the bromomethyl group while minimizing side reactions with the electron-withdrawing trifluoromethyl group .

- Protection/Deprotection : Temporarily protect reactive sites (e.g., chloro substituent) using silyl groups during cross-coupling reactions .

Q. How does the compound serve as a precursor in pharmaceutical synthesis?

- Methodology : The bromomethyl group enables nucleophilic substitution to generate intermediates for bioactive molecules. For example:

- Anticancer Agents : Coupling with piperazine derivatives forms aryl piperazines, which are screened for kinase inhibition .

- Antimicrobials : Reaction with thiophene derivatives via Buchwald-Hartwig amination creates heterocyclic scaffolds .

Analytical and Application-Focused Questions

Q. What analytical challenges arise in quantifying trace impurities?

- Methodology :

- GC-MS/HPLC : Use halogen-selective detectors (e.g., ECD) to detect residual brominated byproducts.

- Limitations : Trifluoromethyl groups complicate ionization in MS; derivatization (e.g., silylation) improves sensitivity .

Q. Can the compound participate in Diels-Alder reactions for polymer synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.